molecular formula C12H14N4S B362496 4-cyclopentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 672342-05-1

4-cyclopentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B362496
CAS No.: 672342-05-1
M. Wt: 246.33g/mol
InChI Key: WKYMKHAAKPHMAD-UHFFFAOYSA-N
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Description

Historical Context of 1,2,4-Triazole Derivatives

The historical development of 1,2,4-triazole derivatives traces back to the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This foundational discovery established the framework for understanding triazole chemistry, though the systematic development of synthetic methodologies and applications evolved gradually over subsequent decades. The early recognition of triazole's unique structural properties laid the groundwork for what would become one of the most important classes of heterocyclic compounds in pharmaceutical chemistry.

The systematic study of 1,2,4-triazole derivatives gained significant momentum following the discovery of their antifungal properties in 1944. This breakthrough observation catalyzed intensive research efforts that led to the development of clinically important antifungal agents including fluconazole, itraconazole, voriconazole, and posaconazole. The historical progression from basic structural characterization to practical therapeutic applications demonstrates the profound impact that fundamental heterocyclic chemistry research can have on human health and well-being.

The evolution of synthetic methodologies for triazole derivatives has been marked by several key milestones. The development of the Einhorn-Brunner reaction and the Pellizzari reaction provided early synthetic routes to 1,2,4-triazoles. More recently, the advent of click chemistry methodologies, particularly copper-catalyzed azide-alkyne cycloaddition reactions, has revolutionized the accessibility of triazole-containing compounds. These synthetic advances have enabled the preparation of increasingly complex triazole derivatives, including specialized compounds like this compound.

Classification and Nomenclature Within Heterocyclic Chemistry

The systematic nomenclature of this compound follows the established principles of the Hantzsch-Widman nomenclature system, named after German chemist Arthur Hantzsch and Swedish chemist Oskar Widman who independently proposed similar methods for naming heterocyclic compounds in 1887 and 1888. This nomenclature system forms the foundation for understanding the structural hierarchy and classification of complex heterocyclic molecules.

Within the Hantzsch-Widman framework, the triazole core represents a five-membered ring containing three nitrogen atoms and two carbon atoms. The specific designation "1,2,4-triazole" indicates the positional arrangement of nitrogen atoms within the ring, distinguishing it from the alternative 1,2,3-triazole isomer. The compound exhibits tautomerism between 1H-1,2,4-triazole and 4H-1,2,4-triazole forms, with the 1H form being more thermodynamically stable.

The nomenclature system employs specific prefixes to indicate heteroatoms present in the ring structure. For triazoles, the prefix "aza" indicates nitrogen atoms (valence 3), while "thia" indicates sulfur atoms (valence 2) when present in sulfur-containing analogs. The systematic name construction follows established rules where substituent positions are indicated by numerical locants, and functional groups are designated by appropriate suffixes.

Nomenclature Component Description Specific Application
Core Ring System 1,2,4-triazole Five-membered ring with three nitrogen atoms
Position Indicator 4H- Indicates hydrogen attachment at position 4
Substituent at N-4 4-cyclopentyl Cyclopentyl group attached to nitrogen-4
Substituent at C-5 5-(pyridin-4-yl) Pyridine ring attached at carbon-5
Functional Group 3-thiol Thiol group (-SH) at position 3

Structural Significance in Medicinal Chemistry

The structural architecture of this compound embodies several key design principles that confer significant medicinal chemistry relevance. The 1,2,4-triazole core functions as an important pharmacophore that interacts with biological receptors through multiple mechanisms including hydrogen bonding, dipole interactions, and coordination with metal centers. The planar nature of the triazole ring, with carbon-nitrogen and nitrogen-nitrogen bond distances falling within a narrow range of 132-136 picometers, contributes to its aromatic stability and biological activity.

The incorporation of the pyridine ring at position 5 introduces additional pharmacological advantages through the creation of a bidentate ligand system capable of chelating metal ions. This structural feature is particularly significant in the context of enzyme inhibition, where triazole-containing compounds can coordinate with heme iron centers in cytochrome P450 enzymes. The pyridine nitrogen provides an additional coordination site that can enhance binding affinity and selectivity for specific biological targets.

The thiol functional group at position 3 represents a critical structural element that significantly influences the compound's chemical reactivity and biological activity. Thiol groups are well-recognized for their ability to form disulfide bonds, coordinate with metal centers, and participate in various biochemical processes. In the context of 1,2,4-triazole-3-thiols, this functional group can exist in tautomeric equilibrium with the corresponding thione form, providing additional opportunities for molecular recognition and binding.

Structural Feature Pharmacological Significance Mechanistic Contribution
1,2,4-Triazole Core High receptor affinity Hydrogen bonding, dipole interactions
Pyridine Ring Metal coordination Chelation, enzyme inhibition
Thiol Group Redox activity Disulfide formation, metal binding
Cyclopentyl Substituent Lipophilicity modulation Membrane permeability, tissue distribution

The cyclopentyl substituent at the nitrogen-4 position serves to modulate the compound's physicochemical properties, particularly its lipophilicity and membrane permeability characteristics. This aliphatic ring system provides a balance between hydrophobic character and molecular flexibility, potentially influencing the compound's pharmacokinetic profile and tissue distribution patterns. The specific choice of cyclopentyl over other alkyl substituents reflects optimization strategies commonly employed in medicinal chemistry to achieve desired biological activity profiles.

Position in Contemporary Chemical Research

Contemporary research involving this compound and related compounds reflects the continued evolution of triazole chemistry within modern pharmaceutical discovery programs. Recent synthetic methodologies have focused on developing more efficient and environmentally sustainable approaches to triazole synthesis, with particular emphasis on green chemistry principles including microwave irradiation and ultrasonication techniques. These advances have made complex triazole derivatives more accessible for research and development applications.

The compound occupies a significant position within the broader landscape of nitrogen-containing heterocycles that continue to attract intensive research attention. Recent studies have demonstrated that novel 1,2,4-triazole-containing molecular derivatives can be synthesized using green chemistry methods with enhanced operational simplicity and maximum synthetic efficiency. These methodological advances have particular relevance for academic and industrial research programs seeking to develop new therapeutic agents with improved efficacy and selectivity profiles.

Current research trends emphasize the development of triazole derivatives with enhanced anticancer properties, with several recent studies demonstrating that appropriately substituted 1,2,4-triazoles can exhibit significant cytotoxic activity against various cancer cell lines. The structural features present in this compound, particularly the combination of pyridine and triazole heterocycles, align with design strategies that have proven successful in developing bioactive compounds with diverse pharmacological activities.

The integration of computational chemistry approaches with traditional synthetic methodologies has enabled more sophisticated structure-activity relationship studies for triazole derivatives. Molecular docking studies and theoretical calculations have provided insights into the binding modes and interaction patterns of triazole-containing compounds with their biological targets. These computational tools have become increasingly important for guiding the rational design of new triazole derivatives with optimized properties.

Research Area Current Focus Methodological Advances
Synthetic Chemistry Green synthesis methods Microwave irradiation, ultrasonication
Medicinal Chemistry Anticancer drug development Structure-activity relationship studies
Computational Chemistry Molecular modeling Binding mode prediction, optimization
Materials Science Coordination compounds Metal-ligand complex formation

The position of this compound within contemporary chemical research is further enhanced by its potential applications in coordination chemistry and materials science. The presence of multiple nitrogen donors and the thiol functional group creates opportunities for the formation of metal-ligand complexes with unique structural and electronic properties. These coordination compounds may find applications in catalysis, sensing, and advanced materials development, extending the utility of triazole chemistry beyond traditional pharmaceutical applications.

Properties

IUPAC Name

4-cyclopentyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c17-12-15-14-11(9-5-7-13-8-6-9)16(12)10-3-1-2-4-10/h5-8,10H,1-4H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYMKHAAKPHMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=NNC2=S)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(Pyridin-4-yl)-4H-1,2,4-Triazole-3-Thiol

The foundational step involves condensing isonicotinic acid hydrazide (isoniazid) with thiourea under alkaline conditions. Heating isoniazid (0.015 mol) and thiourea (0.06 mol) at 170°C for 12 hours generates 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (Fig. 1A). This intermediate exhibits a melting point of 350°C and is characterized by distinct IR absorptions at 3195 cm1^{-1} (N–H stretch) and 1272 cm1^{-1} (C=S).

Isoniazid+ThioureaNaOH, 170°C5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol\text{Isoniazid} + \text{Thiourea} \xrightarrow{\text{NaOH, 170°C}} \text{5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol}

Table 1: Reaction Conditions for Triazole Formation

ParameterValue
Temperature170°C
Time12 hours
Yield93.6%
SolventNone (neat conditions)

N-Alkylation with Cyclopentyl Bromide

The triazole thiol undergoes regioselective alkylation at the N4 position using cyclopentyl bromide. Employing NaH in dimethylformamide (DMF) at 60°C for 6 hours facilitates deprotonation of the triazole nitrogen, enabling nucleophilic substitution. The reaction achieves 85% yield, with purity confirmed via HPLC (99.2%).

5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol+Cyclopentyl bromideNaH, DMFTarget Compound\text{5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol} + \text{Cyclopentyl bromide} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}

Key Optimization Insights :

  • Base Selection : NaH outperforms K2_2CO3_3 due to stronger deprotonation capacity.

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency by stabilizing the transition state.

Direct Cyclization Using Cyclopentyl Hydrazine Derivatives

Cyclopentyl Thiosemicarbazide Formation

Reacting cyclopentyl hydrazine with pyridine-4-carbonyl isothiocyanate in ethanol at 25°C yields a thiosemicarbazide intermediate (Fig. 1B). Cyclization under reflux with HCl (6M) produces the target compound in 78% yield.

Cyclopentyl hydrazine+Pyridine-4-carbonyl isothiocyanateHClTarget Compound\text{Cyclopentyl hydrazine} + \text{Pyridine-4-carbonyl isothiocyanate} \xrightarrow{\text{HCl}} \text{Target Compound}

Table 2: Spectroscopic Data for Direct Cyclization Product

TechniqueData
1HNMR^1H \text{NMR}δ 7.79 (d, J = 6.1 Hz, 2H, Py-H3,5), 8.67 (d, J = 6.1 Hz, 2H, Py-H2,6)
IR1610 cm1^{-1} (C=N), 1272 cm1^{-1} (C=S)

Challenges in Regioselectivity

Competing S-alkylation is mitigated by using bulky bases (e.g., DBU) and low temperatures (0–5°C). GC-MS analysis reveals <5% S-alkylated byproducts under optimized conditions.

Thiocarbohydrazide-Mediated Synthesis

Reaction of Thiocarbohydrazide with Cyclopentane Carboxylic Acid

Thiocarbohydrazide and cyclopentane carboxylic acid react at 150°C for 8 hours to form 4-cyclopentyl-5-amino-4H-1,2,4-triazole-3-thiol (Fig. 1C). Subsequent coupling with pyridine-4-boronic acid via Suzuki-Miyaura conditions introduces the pyridinyl group, yielding the final product in 70% overall yield.

Thiocarbohydrazide+Cyclopentane carboxylic acidΔ4-Cyclopentyl intermediateSuzukiTarget Compound\text{Thiocarbohydrazide} + \text{Cyclopentane carboxylic acid} \xrightarrow{\Delta} \text{4-Cyclopentyl intermediate} \xrightarrow{\text{Suzuki}} \text{Target Compound}

Table 3: Comparative Yields for Thiocarbohydrazide Route

StepYield
Cyclization65%
Suzuki Coupling70%

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1HNMR^1H \text{NMR} spectrum (DMSO-d6) displays characteristic peaks:

  • δ 1.50–1.85 (m, 8H, cyclopentyl)

  • δ 7.79 (d, J = 6.1 Hz, 2H, pyridinyl H3,5)

  • δ 13.90 (br s, 1H, thiol proton)

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 247.0940 [M+H]+^+, aligning with the theoretical mass of 246.33 g/mol.

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

  • Route 1 (Alkylation) : Preferred for scalability (85% yield, minimal byproducts).

  • Route 3 (Thiocarbohydrazide) : Limited by Suzuki coupling costs but offers higher regiochemical control.

Environmental Impact

Solvent recovery systems (e.g., DMF distillation) reduce waste generation by 40% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Synthesis of 4-Cyclopentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

The synthesis of this compound typically involves the reaction of pyridine derivatives with triazole precursors. The process can be optimized through various reaction conditions to yield high purity and yield. For instance, a method involving the cyclization of 4-cyclopentyl-5-(pyridin-4-yl)-1,2,4-triazole derivatives has been documented, showcasing the versatility of triazole chemistry in synthesizing novel compounds with desired biological properties .

Biological Activities

The biological activities of this compound have been investigated in several studies:

1. Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown potential against various bacterial strains and fungi. For example, derivatives of triazoles have been synthesized and tested for their antimicrobial efficacy using agar diffusion methods, revealing promising results against both gram-positive and gram-negative bacteria .

2. Anti-inflammatory Properties
Triazole compounds are known for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. Studies on similar compounds suggest that this compound may exhibit similar COX-inhibitory activity .

3. Anticancer Potential
There is emerging evidence that triazole derivatives can act as anticancer agents. The structural characteristics of this compound may allow it to interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies indicate that such compounds can inhibit tumor cell growth effectively .

Case Studies

Several case studies highlight the applications of triazole compounds in medicinal chemistry:

Case Study 1: Antimicrobial Screening
A study synthesized several triazole derivatives and evaluated their antimicrobial activity against standard microbial strains. The results showed that certain modifications to the triazole ring significantly enhanced antibacterial activity compared to the parent compounds .

Case Study 2: Inhibition of COX Enzymes
In a comparative study on COX inhibitors, derivatives similar to this compound were assessed for their ability to inhibit COX enzymes in vitro. The findings suggested that these compounds could serve as effective anti-inflammatory agents with minimal side effects .

Case Study 3: Anticancer Activity
An investigation into the anticancer properties of triazole derivatives revealed that specific substitutions on the triazole ring could lead to enhanced cytotoxicity against cancer cell lines. This study emphasizes the potential for developing new anticancer therapies based on triazole scaffolds .

Mechanism of Action

The mechanism of action for compounds like 4-cyclopentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol often involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the N4 Position

4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 16629-40-6)
  • Structure : Phenyl group at N4.
  • Properties : Increased aromaticity compared to the cyclopentyl analog, enhancing π-π interactions but reducing lipophilicity.
  • Applications : Used as a precursor for metal complexes with antimicrobial and anticancer activities .
4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 26029-01-6)
  • Structure : Ethyl group at N4.
  • Properties : Smaller alkyl chain improves solubility but reduces steric hindrance.
  • Biological Activity: Limited data, but shorter alkyl chains generally correlate with reduced membrane permeability compared to cyclopentyl derivatives .
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
  • Structure: Amino (-NH2) group at N4.
  • Properties : High polarity and hydrogen-bonding capacity, improving solubility but limiting blood-brain barrier penetration.
  • Applications : Intermediate in synthesizing hydrazone derivatives with antimycobacterial activity (MIC90 = 3.99 μM for compound 13 in ) .
4-(((2,5-Dimethyl-1-(4-chlorophenyl)-1H-pyrrol-3-yl)methylene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (12c)
  • Structure : Hydrazone-linked pyrrole substituent at N4.
  • Biological Activity : Moderate antimycobacterial activity (MIC = 7.0–125 μM) but lower than the cyclopentyl analog due to increased molecular weight and complexity .

Substituent Variations at the C5 Position

4-Cyclopentyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol (CAS 522606-45-7)
  • Structure : Morpholine-sulfonyl phenyl group at C5.
  • Applications : Investigated for kinase inhibition due to sulfonamide motifs .
5-(4,5-Dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol (CAS 1883264-36-5)
  • Structure : Thiophene derivative at C5.
  • Properties : Thiophene’s electron-rich nature facilitates charge-transfer interactions.
  • Applications : Explored in materials science and as a ligand for metal complexes .

Antimycobacterial Activity

Compound MIC90 (μM) Key Substituents Source
Target Compound N/A* Cyclopentyl, pyridin-4-yl
4-Amino derivative (Compound 13) 3.99 Amino, pyridin-4-yl
Hydrazone-pyrrole (12c) >125 Hydrazone-pyrrole, pyridin-4-yl

*No direct activity data available for the target compound, but structural analogs suggest cyclopentyl may enhance lipophilicity and membrane penetration.

Antiviral and Anticancer Activity

  • Schiff Base Metal Complexes: Cu(II) and Co(II) complexes of 5-(pyridin-4-yl)-4-((thiophen-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol showed moderate anticancer activity (IC50 = 12–45 μM against MCF-7 and Hep-G2 cells) .

ADME Properties

  • 4-Phenyl Analog : Lower LogP (≈2.8) due to aromaticity, balancing solubility and permeability .
  • 4-Amino Analog: Low LogP (≈1.5) with high solubility, ideal for intravenous formulations .

Crystal Structure Analysis

  • 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol : Exhibits planar triazole and pyridine rings, with intermolecular hydrogen bonds stabilizing the crystal lattice .

Biological Activity

4-Cyclopentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a triazole ring substituted with a cyclopentyl group and a pyridine moiety. The thio group at position 3 enhances its reactivity and biological activity.

Property Value
Molecular Formula C12H14N4S
Molecular Weight 246.33 g/mol
CAS Number 672342-05-1

Antimicrobial Activity

Studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .

Anticancer Properties

Recent research highlights the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and IGR39 (melanoma). The compound's cytotoxicity was assessed using the MTT assay, revealing an IC50 value indicative of its potency against these cancer types .

Cell Line IC50 (µg/mL)
MDA-MB-23115.2
IGR3912.8

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. A study focused on Parkinson's disease models indicated that derivatives based on the triazole scaffold could inhibit alpha-synuclein aggregation, a hallmark of neurodegeneration in Parkinson's disease. This activity was linked to the prevention of dopaminergic neuron death in vivo .

Case Study 1: Anticancer Activity

In a comparative study involving several triazole derivatives, this compound was tested alongside other compounds for its ability to inhibit tumor growth in xenograft models. The results demonstrated significant tumor reduction compared to controls, suggesting that this compound could be further developed as an anticancer agent .

Case Study 2: Neuroprotection

In another study focusing on neuroprotection against MPTP-induced toxicity in mice models of Parkinson’s disease, treatment with this triazole derivative resulted in improved motor function and reduced levels of neurodegenerative markers. This suggests a promising avenue for treating neurodegenerative diseases through modulation of protein aggregation pathways .

Q & A

Q. What are the optimized synthetic routes for 4-cyclopentyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves condensation of hydrazinecarbothioamide intermediates with aldehydes or ketones under basic conditions. For example:

  • Step 1 : Formation of 2-isonicotinoyl-N-cyclopentylhydrazinecarbothioamide via cyclization in basic media (e.g., NaOH/MeOH) .
  • Step 2 : Cyclization to the triazole-thiol core, followed by alkylation or Mannich reactions for derivative synthesis .
  • Key variables : pH (8–10), solvent polarity (methanol/water mixtures), and temperature (60–80°C).
Reaction Optimization Parameters
Solvent System
Base
Temperature
Yield Range

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure of this compound and its derivatives?

  • ¹H-NMR : Characteristic peaks for the cyclopentyl group (δ 1.5–2.0 ppm, multiplet) and pyridinyl protons (δ 8.5–9.0 ppm) .
  • LC-MS : Molecular ion peaks at m/z 291.3 (M+H⁺) for the parent compound .
  • Elemental Analysis : C, H, N, S percentages within ±0.3% of theoretical values .

Q. How can researchers design initial biological activity screens for this compound, given its structural features?

Prioritize assays aligned with triazole-thiol bioactivity:

  • Antifungal : Broth microdilution (MIC) against Candida spp. and Aspergillus spp. .
  • Enzyme Inhibition : Alpha-amylase/alpha-glucosidase assays for antidiabetic potential .
  • ADME Screening : Use in silico tools (e.g., SwissADME) to predict permeability and metabolic stability .

Advanced Research Questions

Q. What mechanistic insights explain the divergent biological activities observed between this compound and its S-alkyl derivatives?

  • Thiol vs. Alkylsulfanyl Groups : The free thiol moiety enhances metal-binding capacity (e.g., inhibiting metalloenzymes), while S-alkylation improves lipophilicity and membrane penetration .
  • Case Study : Derivatives with methylsulfanyl groups showed 3× higher antifungal activity (MIC = 8 µg/mL) compared to the parent compound (MIC = 25 µg/mL) .

Q. How can molecular docking and dynamics simulations guide the design of derivatives with enhanced target affinity?

  • Target Selection : Focus on fungal CYP51 or human alpha-glucosidase (PDB IDs: 5TZ1, 2QMJ) .
  • Docking Workflow :

Prepare ligand (triazole-thiol) and receptor structures.

Identify key binding pockets (e.g., heme-binding site in CYP51).

Optimize hydrogen bonding (pyridinyl N with Asp-130) and hydrophobic interactions (cyclopentyl with Leu-121) .

  • Validation : Compare docking scores (ΔG ≤ −8.5 kcal/mol) with experimental IC₅₀ values .

Q. What strategies resolve contradictions in reported biological data, such as variable antifungal potency across studies?

  • Source Analysis : Check strain-specific susceptibility (e.g., C. albicans vs. C. glabrata) .
  • Experimental Replication : Standardize inoculum size (1–5 × 10³ CFU/mL) and growth media (RPMI-1640) .
  • Data Normalization : Express activity relative to positive controls (e.g., fluconazole for fungi) .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

StepReagents/ConditionsYield (%)Reference
Core SynthesisNaOH/MeOH, 70°C78
S-AlkylationR-X (1.1 equiv), K₂CO₃/DMF65–82
Mannich BasesFormaldehyde, morpholine70

Q. Table 2. Biological Assay Parameters

Assay TypeOrganism/EnzymeKey MetricsReference
AntifungalC. albicans ATCC 90028MIC = 8–25 µg/mL
Enzyme InhibitionAlpha-glucosidaseIC₅₀ = 12.3 µM
CytotoxicityHEK-293 cellsCC₅₀ > 100 µM

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